molecular formula C18H20F3NO4S B6495173 N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1351582-82-5

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No. B6495173
CAS RN: 1351582-82-5
M. Wt: 403.4 g/mol
InChI Key: YTZIVGZVBWQEHW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (HMPBTFBS) is a small molecule that has been extensively studied for its potential applications in various fields such as drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. HMPBTFBS has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective activities. It has also been studied for its potential to be used as a drug carrier, as well as its ability to modulate the activity of various enzymes.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is still not fully understood. However, it is believed that the molecule is able to interact with various proteins and enzymes in order to modulate their activity. It is also believed that N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is able to interact with various receptors, such as G-protein coupled receptors (GPCRs), which could be used to design new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective anti-inflammatory agent, and has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anti-cancer activity, and has been found to inhibit the growth of various cancer cell lines in vitro. In addition, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been found to have anti-infective activity, and has been shown to reduce the growth of various bacterial and fungal species in vitro.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, it is relatively non-toxic and has a wide range of biological activities. However, there are some limitations to using N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for certain types of experiments. In addition, its mechanism of action is not fully understood, and further research is needed to determine its exact mechanism of action.

Future Directions

The potential applications of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide are vast, and further research is needed to fully understand its mechanism of action and potential applications. Future studies should focus on its ability to modulate the activity of various enzymes, as well as its potential to be used as a drug carrier. In addition, further studies should focus on its ability to interact with various receptors, such as GPCRs, which could be used to design new drugs with improved efficacy and safety profiles. Finally, further research should focus on its potential to be used as an anti-inflammatory, anti-cancer, and anti-infective agent.

Synthesis Methods

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can be synthesized in several ways, including direct synthesis from the starting materials, or by using a variety of reaction protocols. One of the most common methods for the synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is the reaction between 2-hydroxy-2-methyl-4-phenylbutyl chloride (HMPBC) and trifluoromethoxybenzene-1-sulfonyl chloride (TFBSCl). This reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, at a temperature of 80-100°C. The reaction yields a mixture of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide and other byproducts, which can be separated by column chromatography.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been studied extensively in the fields of drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. In drug delivery, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been used as a carrier to deliver drugs to targeted tissues. It has also been studied for its ability to modulate the activity of various enzymes, which could be used to design new drugs with improved efficacy and safety profiles. In biochemistry, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been used to study the structure and function of various proteins and enzymes, as well as to investigate the mechanism of action of various drugs.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-27(24,25)16-9-7-15(8-10-16)26-18(19,20)21/h2-10,22-23H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZIVGZVBWQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide

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